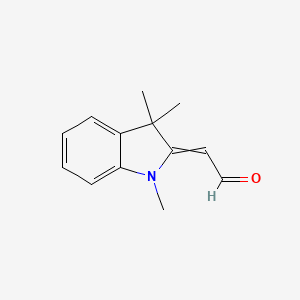

2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde

Description

Properties

IUPAC Name |

2-(1,3,3-trimethylindol-2-ylidene)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-13(2)10-6-4-5-7-11(10)14(3)12(13)8-9-15/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCECACVNILMTRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052579 | |

| Record name | 1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-83-3 | |

| Record name | 2-(Formylmethylene)-1,3,3-trimethylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaldehyde, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Fischer's Aldehyde

This guide provides a comprehensive overview of the chemical structure and synthesis of Fischer's aldehyde, a key intermediate in the production of various cationic dyes. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental principles and practical methodologies for the preparation of this important compound.

Introduction: The Significance of Fischer's Aldehyde

Fischer's aldehyde, systematically named 2-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde, is a pivotal precursor in the synthesis of a wide array of methine and cyanine dyes.[1] These dyes have extensive applications, from traditional textile coloring to advanced materials for photopolymer holographic recording. The unique chemical structure of Fischer's aldehyde, featuring a reactive aldehyde group conjugated to an electron-rich indoline system, imparts the characteristic reactivity required for the synthesis of these vibrant and functional colorants.

This guide will elucidate the chemical architecture of Fischer's aldehyde and provide a detailed exploration of its synthesis, with a focus on the underlying reaction mechanisms and practical experimental protocols.

Chemical Structure and Properties

The chemical structure of Fischer's aldehyde is characterized by a 1,3,3-trimethyl-2-methyleneindoline core, commonly known as Fischer's base, linked to an acetaldehyde moiety at the 2-position.

Systematic Name: this compound CAS Number: 84-83-3 Molecular Formula: C₁₃H₁₅NO Molecular Weight: 201.26 g/mol

The molecule possesses a planar indoline ring system fused to a benzene ring. The exocyclic double bond introduces conjugation, which is extended to the aldehyde group. This extended π-system is responsible for the compound's reactivity and its utility as a dye intermediate.

Below is a diagram illustrating the chemical structure of Fischer's Aldehyde.

Caption: Chemical structure of Fischer's Aldehyde.

Synthesis of Fischer's Aldehyde: A Two-Stage Approach

The synthesis of Fischer's aldehyde is most effectively achieved through a two-stage process:

-

Stage 1: Synthesis of Fischer's Base (1,3,3-trimethyl-2-methyleneindoline) via the Fischer indole synthesis.

-

Stage 2: Formylation of Fischer's Base using the Vilsmeier-Haack reaction.

This modular approach allows for the efficient preparation and purification of the intermediate, Fischer's base, before its conversion to the final aldehyde product.

Stage 1: Synthesis of Fischer's Base

The cornerstone of this synthesis is the Fischer indole synthesis, a classic and robust method for creating indole rings from arylhydrazines and carbonyl compounds under acidic conditions.[2] In this specific application, phenylhydrazine is reacted with methyl isopropyl ketone to yield 2,3,3-trimethylindolenine, which is then methylated to produce Fischer's base.[3]

The reaction proceeds through several key steps:

-

Formation of Phenylhydrazone: Phenylhydrazine reacts with methyl isopropyl ketone to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[4][4]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[4][4]-sigmatropic rearrangement, a critical step that forms a new carbon-carbon bond.[2]

-

Cyclization and Aromatization: The intermediate then cyclizes and eliminates ammonia to form the aromatic 2,3,3-trimethyl-3H-indole.

-

N-Methylation: The resulting indolenine is then N-methylated to yield 1,3,3-trimethyl-2-methyleneindoline (Fischer's base).

The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in a suitable solvent, is crucial for driving the sigmatropic rearrangement and cyclization steps efficiently.[5]

Caption: Workflow for the synthesis of Fischer's Base.

The following protocol outlines a one-pot synthesis of Fischer's base.

Materials:

-

Phenylhydrazine

-

Methyl isopropyl ketone

-

Polyphosphate ester (prepared from phosphoric anhydride and an alcohol)[5]

-

Methylene chloride

-

Sodium hydroxide solution

Procedure:

-

In a reaction vessel, combine equimolar quantities of phenylhydrazine and methyl isopropyl ketone.

-

Add the polyphosphate ester to the mixture. The ratio of polyphosphate ester to the combined weight of the reactants should be approximately 5:1.[5]

-

Heat the reaction mixture to 175-185°C for 12 hours. The solution will turn into a deep amber color.[5]

-

After cooling, pour the reaction mixture into cold water with vigorous stirring to form a clear aqueous acidic solution.

-

Neutralize the solution to a pH of 8 with a sodium hydroxide solution. Fischer's base will separate as an oil.[5]

-

Extract the product with methylene chloride.

-

The combined organic layers can be dried over anhydrous sodium sulfate and the solvent removed under reduced pressure to yield crude Fischer's base.

-

For higher purity, the product can be distilled under reduced pressure.

Self-Validation: The purity of the synthesized Fischer's base can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Stage 2: Formylation of Fischer's Base

The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heteroaromatic compounds, such as Fischer's base.[4][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]

-

Electrophilic Attack: The electron-rich exocyclic double bond of Fischer's base attacks the Vilsmeier reagent.

-

Hydrolysis: The resulting iminium salt is then hydrolyzed during aqueous workup to yield Fischer's aldehyde.

The Vilsmeier reagent is a relatively weak electrophile, making this reaction highly selective for electron-rich substrates.[6]

Sources

- 1. scbt.com [scbt.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. US3865837A - Process for preparing fischer{3 s base - Google Patents [patents.google.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Spectroscopic Profile of 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde, a key intermediate in the synthesis of cyanine dyes and other valuable chemical entities.[1] Known colloquially as Fischer's aldehyde, this α,β-unsaturated aldehyde possesses a unique electronic and structural profile that is elucidated through various spectroscopic techniques. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational data and the rationale behind its spectroscopic characterization.

Introduction to this compound

This compound (CAS 84-83-3) is a crystalline solid with a molecular formula of C₁₃H₁₅NO and a molecular weight of 201.26 g/mol .[1][2][3] Its structure features a trimethylindoline moiety conjugated with an acetaldehyde group, creating an extended π-system that is responsible for its chemical reactivity and spectroscopic characteristics. The compound is a crucial building block, notably in the preparation of hemicyanine dyes used in the textile industry.[1] A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and the structural verification of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Fischer's aldehyde, both ¹H and ¹³C NMR provide unambiguous evidence for its covalent framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of Fischer's aldehyde is expected to exhibit distinct signals corresponding to the aromatic, vinylic, aldehydic, and aliphatic protons. The predicted chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (TMS) standard in a deuterated solvent like chloroform (CDCl₃) are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic H | 9.5 - 10.5 | Doublet | 1H |

| Vinylic H (α to C=O) | 6.0 - 6.5 | Doublet of Doublets | 1H |

| Vinylic H (β to C=O) | 7.0 - 7.5 | Doublet | 1H |

| Aromatic Hs | 7.0 - 7.6 | Multiplets | 4H |

| N-CH₃ | 3.0 - 3.5 | Singlet | 3H |

| C(CH₃)₂ | 1.2 - 1.7 | Singlet | 6H |

Expertise & Experience: The significant downfield shift of the aldehydic proton is a hallmark of this functional group, arising from the strong deshielding effect of the carbonyl's magnetic anisotropy.[4] The coupling between the two vinylic protons and the aldehydic proton provides definitive evidence for the α,β-unsaturated aldehyde moiety. The aromatic region is expected to show a complex splitting pattern due to the non-equivalent protons on the benzene ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon skeleton. The predicted chemical shifts for Fischer's aldehyde are as follows:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 190 - 200 |

| Vinylic C (α to C=O) | 125 - 135 |

| Vinylic C (β to C=O) | 145 - 155 |

| Aromatic Cs | 110 - 150 |

| Quaternary C (indole) | 45 - 55 |

| Quaternary C (ylidene) | 160 - 170 |

| N-CH₃ | 25 - 35 |

| C(CH₃)₂ | 20 - 30 |

Trustworthiness: The chemical shifts are predicted based on established empirical data for similar functional groups. The carbonyl carbon resonance is characteristically found at the low-field end of the spectrum. The positions of the vinylic carbons are influenced by their position relative to the carbonyl group and the indoline nitrogen.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of Fischer's aldehyde is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the solvent's residual peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Fischer's aldehyde is expected to be dominated by absorptions from the carbonyl group and the carbon-carbon double bonds.

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehydic) | 2820-2850 and 2720-2750 | Medium |

| C-H stretch (aromatic & vinylic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (conjugated aldehyde) | 1680-1705 | Strong |

| C=C stretch (alkene) | 1620-1640 | Medium-Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium |

Authoritative Grounding: The position of the carbonyl (C=O) stretch is diagnostic. In a saturated aldehyde, this band typically appears around 1720-1740 cm⁻¹. However, conjugation with the adjacent C=C double bond in Fischer's aldehyde lowers the vibrational frequency to the 1680-1705 cm⁻¹ range due to a decrease in the double bond character of the carbonyl group.[4] The presence of two distinct C-H stretching bands for the aldehydic proton is also a key indicator of this functional group.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Expected UV-Vis Absorption

Due to its extended π-conjugated system, Fischer's aldehyde is expected to absorb strongly in the UV region. Two primary electronic transitions are anticipated:

-

π → π* transition: This high-intensity absorption is expected at a longer wavelength (λ_max) due to the conjugated system involving the indoline ring, the exocyclic double bond, and the carbonyl group. A λ_max in the range of 300-400 nm is plausible.

-

n → π* transition: A weaker absorption at a longer wavelength corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This may be observed as a shoulder on the main π → π* peak.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5.

-

Prepare a blank solution containing only the solvent.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Place the blank solution in the reference beam and the sample solution in the sample beam.

-

Scan a wavelength range from approximately 200 to 600 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Expected Mass Spectrum

-

Molecular Ion (M⁺•): A prominent peak corresponding to the molecular weight of the compound (m/z = 201.26) is expected.

-

Fragmentation Patterns: Common fragmentation pathways for aldehydes include:

-

α-cleavage: Loss of the aldehydic proton (M-1) or the formyl radical (M-29).

-

McLafferty Rearrangement: This is less likely for this specific structure due to the lack of a γ-hydrogen on a flexible chain.

-

Cleavage at the indoline ring, potentially leading to the loss of methyl groups (M-15).

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph.

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and preserve the molecular ion.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described above.

Caption: Generalized workflow for NMR spectroscopy.

Caption: Workflow for ATR-IR spectroscopy.

Caption: Generalized workflow for mass spectrometry.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that leverages the strengths of various analytical techniques. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy sheds light on the electronic properties of the conjugated system, and mass spectrometry confirms the molecular weight and provides insights into fragmentation patterns. The data and protocols presented in this guide offer a robust foundation for the confident identification and utilization of this important chemical intermediate.

References

-

Gaspar, C. L., et al. (2007). Synthesis and characterisation of 3-H-indolo-2-dimethinehemicyanine dyes obtained by the condensation of (1,3,3-trimethylindolin-2-ylidene) acetaldehyde with anilines in acetic acid. Dyes and Pigments, 74(2), 306-312. Available at: [Link]

-

ChemBK. (2024). (1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde. Available at: [Link]

-

Amerigo Scientific. (n.d.). This compound (97%). Available at: [Link]

Sources

An In-depth Technical Guide to 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde (Fischer's Aldehyde)

This guide provides a comprehensive technical overview of 2-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde, a significant heterocyclic aldehyde. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, synthesis, chemical properties, and applications, with a focus on the underlying chemical principles and practical methodologies.

Compound Identification and Nomenclature

This compound is a versatile chemical intermediate. A clear understanding of its various identifiers is crucial for accurate sourcing and regulatory compliance.

The most common and historically significant synonym for this compound is Fischer's Aldehyde .[1][2][3] This name originates from its connection to the Fischer indole synthesis, a foundational reaction in heterocyclic chemistry. Other synonyms include:

The formal IUPAC name for this compound is 2-(1,3,3-trimethylindol-2-ylidene)acetaldehyde .[7]

Table 1: Key Chemical Identifiers

| Identifier | Value |

| CAS Number | 84-83-3[1][4][6] |

| EC Number | 201-565-8[1][6] |

| Molecular Formula | C₁₃H₁₅NO[1][4][6] |

| Molecular Weight | 201.26 g/mol [1][4] |

| InChI Key | GCECACVNILMTRD-XYOKQWHBSA-N[1] |

| SMILES | CN1c2ccccc2C(C)(C)\C1=C/C=O[1] |

Synthesis and Mechanism

The synthesis of Fischer's Aldehyde is a classic example of electrophilic substitution on an electron-rich heterocycle. The primary and most established method is the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto a suitable substrate.

The Vilsmeier-Haack Synthesis of Fischer's Aldehyde

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt, to formylate activated aromatic and heterocyclic compounds.[8][9] In the case of Fischer's Aldehyde, the starting material is 1,3,3-Trimethyl-2-methyleneindoline , also known as Fischer's Base .

The Vilsmeier reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[9]

Diagram 1: Synthesis of Fischer's Aldehyde via the Vilsmeier-Haack Reaction

Sources

- 1. This compound 97 84-83-3 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 4. Fischer_indole_synthesis [chemeurope.com]

- 5. testbook.com [testbook.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. 费舍尔氏醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Fischer's Aldehyde: A Technical Guide to its Synthesis, Properties, and Applications in Dye Chemistry

Abstract

This technical guide provides an in-depth exploration of Fischer's aldehyde (CAS 84-83-3), a pivotal intermediate in the synthesis of cationic dyes. The narrative delves into the historical context of its discovery, rooted in the foundational work of Hermann Emil Fischer on indole chemistry. A significant focus is placed on the synthetic pathways, detailing the preparation of its precursor, Fischer's base, and its subsequent formylation via the Vilsmeier-Haack reaction to yield Fischer's aldehyde. This guide offers detailed experimental protocols, mechanistic insights, and a comprehensive summary of the compound's physicochemical properties. Furthermore, it elucidates the critical role of Fischer's aldehyde in the chemical industry, particularly in the production of vibrant yellow cationic dyes. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction and Historical Context

Fischer's aldehyde, chemically known as 2-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde, is a significant organic compound primarily utilized as a precursor in the synthesis of cationic dyes.[1][2] Its discovery and development are intrinsically linked to the pioneering work of the Nobel laureate Hermann Emil Fischer. While Fischer is most renowned for the Fischer indole synthesis, discovered in 1883, his extensive investigations into phenylhydrazine and its reactions with carbonyl compounds laid the groundwork for the synthesis of a vast array of indole derivatives.[3][4][5]

The direct precursor to Fischer's aldehyde is 1,3,3-trimethyl-2-methyleneindoline, commonly referred to as Fischer's base.[6] The first documented reaction involving Fischer's base dates back to 1890.[7] This lineage places the intellectual origins of Fischer's aldehyde firmly within the era of foundational organic chemistry, where the exploration of new molecular structures and reaction mechanisms was paramount. The development of these compounds was driven by the burgeoning dye industry of the late 19th and early 20th centuries, a field in which Fischer and his contemporaries made seminal contributions.[8][9]

Synthesis of the Precursor: Fischer's Base

The synthesis of Fischer's aldehyde begins with the preparation of its essential precursor, Fischer's base (1,3,3-trimethyl-2-methyleneindoline). This compound is synthesized through a reaction that is a variation of the Fischer indole synthesis, reacting phenylhydrazine with an aliphatic ketone, followed by methylation.[6][10]

Synthetic Pathway of Fischer's Base

The synthesis involves the condensation of phenylhydrazine with methyl ethyl ketone, which undergoes an acid-catalyzed cyclization to form an indole derivative. This intermediate is then methylated to yield Fischer's base.[6]

Caption: Vilsmeier-Haack Synthesis of Fischer's Aldehyde.

Experimental Protocol: Synthesis of Fischer's Aldehyde

The following is a generalized procedure for the Vilsmeier-Haack formylation of Fischer's base.

-

Preparation of the Vilsmeier Reagent:

-

Formylation Reaction:

-

Once the initial exothermic reaction has subsided, add Fischer's base dropwise to the stirred mixture.

-

After the addition is complete, heat the reaction mixture, for instance on a steam bath, for a few hours to ensure the completion of the reaction. [11]

-

-

Work-up and Product Isolation:

-

Cool the reaction mixture and pour it onto crushed ice. [11] * Neutralize the resulting solution to a pH of 6-8 by adding a saturated aqueous solution of a mild base, such as sodium acetate. This will precipitate the crude Fischer's aldehyde. [11] * Allow the mixture to stand, preferably in a cold environment, to complete the precipitation.

-

Collect the solid product by filtration, wash it thoroughly with water, and air-dry. The product can be further purified by recrystallization from a suitable solvent.

-

Physicochemical Properties of Fischer's Aldehyde

Fischer's aldehyde is typically a light-yellow powder with well-defined physical and chemical properties that are crucial for its application as a chemical intermediate. [12][13]

| Property | Value | References |

|---|---|---|

| CAS Number | 84-83-3 | [2][12][14][15] |

| IUPAC Name | This compound | [14][15] |

| Molecular Formula | C₁₃H₁₅NO | [12][14][15] |

| Molecular Weight | 201.26 g/mol | [12][14][15] |

| Appearance | Light yellow powder | [12][13] |

| Melting Point | 112-116 °C | [2][14][15] |

| Boiling Point | 301.4 °C at 760 mmHg (est.) | [12][14] |

| Density | 1.102 g/cm³ (est.) | [12][14] |

| Flash Point | 107.2 °C (est.) | [12][14] |

| Purity | Typically ≥98% | [1][12]|

Industrial Applications

The primary industrial application of Fischer's aldehyde is as a key intermediate in the synthesis of cationic dyes. [1][2][12]Its molecular structure, featuring a reactive aldehyde group and a chromophoric indoline system, makes it an ideal building block for creating brightly colored dyes.

Synthesis of Cationic Dyes

Fischer's aldehyde is a crucial component in the production of specific yellow cationic dyes, such as Cationic Yellow X-8GL and Yellow 3GLH. [1][2][12]In these syntheses, the aldehyde group readily undergoes condensation reactions with other aromatic or heterocyclic compounds containing active methylene or amino groups. This process extends the conjugated system of the molecule, shifting its light absorption into the visible spectrum and resulting in the desired color. The high purity of Fischer's aldehyde is essential for achieving consistent and vibrant colors in the final dye products. [1]

Other Potential Applications

While its use in the dye industry is predominant, Fischer's aldehyde is also noted as a potential medical intermediate. [2]The indoline scaffold is present in numerous biologically active compounds, and the reactive aldehyde functionality of Fischer's aldehyde allows for its incorporation into more complex molecular structures for pharmaceutical research and development.

Conclusion

Fischer's aldehyde stands as a testament to the enduring legacy of classical organic chemistry, bridging the foundational discoveries of the 19th century with modern industrial applications. Its synthesis, rooted in the chemistry of its precursor, Fischer's base, and realized through the powerful Vilsmeier-Haack reaction, is a cornerstone for the production of a range of cationic dyes. The well-characterized properties and reactive nature of this aldehyde ensure its continued importance as a versatile intermediate for researchers and professionals in chemical synthesis and materials science. This guide has provided a comprehensive overview, from its historical context to detailed synthetic protocols and applications, to serve as a valuable resource for the scientific community.

References

-

The Chemistry Behind Cationic Yellow Dyes: The Role of Fischer's Aldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Krutak, J. J., Sr. (1975). Process for preparing fischer{3 s base. U.S. Patent No. 3,865,837. Washington, DC: U.S. Patent and Trademark Office.

-

Emil Fischer – Biographical. (n.d.). NobelPrize.org. Retrieved from [Link]

-

Turturice, B. A. (2016). Hermann Emil Fischer – The most outstanding chemist in history. Comptes Rendus Chimie, 19(10), 1195-1205. Retrieved from [Link]

-

Patil, S. L., & Talele, S. G. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 546-563. Retrieved from [Link]

-

FISCHER'S ALDEHYDE CAS 84-83-3. (n.d.). Shandong Yifan Chemical Technology co.,Ltd. Retrieved from [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Campaigne, E., & Archer, W. L. (1953). p-Dimethylaminobenzaldehyde. Organic Syntheses, 33, 27. Coll. Vol. 4, p. 331 (1963). Retrieved from [Link]

-

Fischer Base. (2022). ChemBK. Retrieved from [Link]

-

Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Benedetti, F., Berti, F., Fabrissin, S., & Pizzioli, A. (2002). Reactions of Fischer's base with cyclic and acyclic conjugated nitro-olefins and nitrovinyl ethers. ARKIVOC, 2002(11), 236-248. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Fischer Indole Synthesis: Definition, Examples and Mechanism. (n.d.). Chemistry Learner. Retrieved from [Link]

-

Emil Fischer. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fischer's Aldehyde CAS No. 84-83-3 | Reformchem [reformchem.com]

- 3. nobelprize.org [nobelprize.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 6. chembk.com [chembk.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 9. Emil Fischer - Wikipedia [en.wikipedia.org]

- 10. US3865837A - Process for preparing fischer{3 s base - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 13. haihangchem.com [haihangchem.com]

- 14. ensince.com [ensince.com]

- 15. This compound 97 84-83-3 [sigmaaldrich.com]

Chemical reactivity of the aldehyde group in Fischer's aldehyde

An In-Depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in Fischer's Aldehyde

Abstract

Fischer's aldehyde, systematically named (1,3,3-trimethylindolin-2-ylidene)acetaldehyde (CAS No. 84-83-3), is a pivotal intermediate in synthetic organic chemistry, most notably in the production of cationic and polymethine dyes.[1][2][3] Its unique structure, featuring an aldehyde group in conjugation with a vinylogous enamine system derived from the indoline core, imparts a distinct and versatile chemical reactivity. This guide offers a comprehensive exploration of the aldehyde moiety's behavior in Fischer's aldehyde. We will dissect the electronic properties that govern its reactivity, detail key transformations including nucleophilic additions and condensation reactions, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the synthetic potential of this valuable building block.

Molecular Structure and Electronic Landscape

The reactivity of the aldehyde group in Fischer's aldehyde cannot be understood in isolation. It is intrinsically linked to the electron-donating character of the adjacent indoline-derived vinylogous enamine system.

1.1. Core Structure and Resonance

Fischer's aldehyde is not a simple aliphatic or aromatic aldehyde. The lone pair of electrons on the nitrogen atom participates in an extended π-system, creating significant electron delocalization. This is best represented by its key resonance structures:

Caption: Key resonance structures of Fischer's aldehyde.

This electron donation has two profound consequences:

-

Reduced Electrophilicity of the Carbonyl Carbon: The partial positive charge on the aldehyde carbon is significantly diminished compared to a standard aldehyde like acetaldehyde.[4] This moderates its reactivity towards many nucleophiles.

-

Increased Nucleophilicity of the Carbonyl Oxygen: The zwitterionic resonance contributor shows a formal negative charge on the oxygen, making it a stronger Lewis base and more susceptible to protonation or coordination with Lewis acids.

1.2. Physicochemical Properties

A summary of the key properties of Fischer's aldehyde is presented below.

| Property | Value | Source |

| CAS Number | 84-83-3 | [1][2][3] |

| Molecular Formula | C₁₃H₁₅NO | [1][2] |

| Molecular Weight | 201.26 g/mol | [1][2] |

| Appearance | Light yellow powder/solid | [2][3] |

| Melting Point | 112-116 °C | [1][2] |

| Boiling Point | 301.4 °C at 760 mmHg | [2] |

Spectroscopic Characterization

Validation of any reaction involving Fischer's aldehyde relies on accurate spectroscopic analysis. The aldehyde group provides distinct signatures.

-

Infrared (IR) Spectroscopy: The C=O stretching frequency in aldehydes is typically found around 1730 cm⁻¹. However, due to the extended conjugation in Fischer's aldehyde, this band is shifted to a lower wavenumber, typically appearing near 1705 cm⁻¹ , similar to other α,β-unsaturated aldehydes.[5] A characteristic C-H stretch for the aldehyde proton is also expected between 2700-2860 cm⁻¹.[5]

-

¹H NMR Spectroscopy: The aldehyde proton (CHO) is highly deshielded and appears as a singlet or a doublet (if coupled to the adjacent vinyl proton) in the far downfield region of the spectrum, typically around δ 9.5-10 ppm .[5] This signal is diagnostic for the presence of the aldehyde group.

-

¹³C NMR Spectroscopy: The carbonyl carbon of an aldehyde gives a characteristic signal in the range of 190-200 ppm for aromatic and α,β-unsaturated systems.[5]

Key Reactions of the Aldehyde Moiety

The synthetic utility of Fischer's aldehyde is realized through a variety of transformations at the aldehyde functional group.

3.1. Condensation Reactions: The Gateway to Polymethine Dyes

The most significant application of Fischer's aldehyde is its role as a precursor to cationic and polymethine dyes.[2] This is achieved via condensation reactions with active methylene compounds or nucleophilic aromatic/heterocyclic systems. The acid-catalyzed reaction mechanism generally involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.

Caption: General workflow for polymethine dye synthesis.

Experimental Protocol: Synthesis of a Generic Cyanine Dye

Causality: This protocol utilizes an acid catalyst (acetic anhydride) to activate the aldehyde for nucleophilic attack by a second heterocyclic component. The subsequent dehydration extends the conjugated system, which is the chromophore responsible for the dye's color.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Fischer's aldehyde (1.0 eq) and a suitable N-alkylated heterocyclic salt with an active methyl group (e.g., quinaldine ethiodide, 1.0 eq) in anhydrous pyridine.

-

Catalysis and Reaction: Add a few drops of acetic anhydride as the catalyst and condensing agent.

-

Heating: Heat the reaction mixture to reflux (typically 120-140 °C) for 1-3 hours. The reaction progress can be monitored by the development of a deep color.

-

Isolation: After cooling to room temperature, the dye product often precipitates. It can be collected by filtration.

-

Purification: The crude dye is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final product as deeply colored crystals.

3.2. Nucleophilic Addition: Carbon-Carbon Bond Formation

While condensation is its primary use, the aldehyde group in Fischer's aldehyde undergoes classic nucleophilic addition reactions, such as the Wittig and Grignard reactions, to form new carbon-carbon bonds.[6][7]

3.2.1. The Wittig Reaction

The Wittig reaction converts the aldehyde into an alkene, offering a reliable method for extending the carbon chain with absolute control over the double bond's position.[7][8][9]

Causality: The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon.[7] The choice of ylide (stabilized vs. unstabilized) dictates the stereoselectivity (E/Z) of the resulting alkene.[8][9] For Fischer's aldehyde, unstabilized ylides are generally required due to its moderated electrophilicity.

Caption: Experimental workflow for the Wittig reaction.

Experimental Protocol: Wittig Olefination

-

Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.05 eq) dropwise. Allow the resulting deep red or orange mixture to stir for 30 minutes at 0 °C to ensure complete ylide formation.

-

Aldehyde Addition: Dissolve Fischer's aldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

3.2.2. The Grignard Reaction

The addition of organomagnesium halides (Grignard reagents) to Fischer's aldehyde provides a direct route to secondary alcohols.[10][11][12]

Causality: The highly polarized C-Mg bond of the Grignard reagent makes the carbon atom a potent nucleophile, which attacks the electrophilic carbonyl carbon of the aldehyde.[12][13] A subsequent acidic workup is required to protonate the intermediate alkoxide to yield the final alcohol.[11]

| Reagent Combination | Expected Product | Class |

| Fischer's Aldehyde + CH₃MgBr | 1-(1,3,3-trimethylindolin-2-ylidene)propan-2-ol | Secondary Alcohol |

| Fischer's Aldehyde + PhMgBr | 1-phenyl-2-(1,3,3-trimethylindolin-2-ylidene)ethanol | Secondary Alcohol |

Experimental Protocol: Grignard Addition

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere, place a solution of Fischer's aldehyde (1.0 eq) in anhydrous diethyl ether or THF.

-

Addition: Cool the flask to 0 °C in an ice bath. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq solution in ether) dropwise via a syringe or dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Workup: Cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

-

Purification: Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude alcohol via flash column chromatography.

Conclusion

The aldehyde group in Fischer's aldehyde possesses a rich and nuanced chemical reactivity, governed by the powerful electron-donating effect of its indoline backbone. While this effect moderates the electrophilicity of the carbonyl carbon, it does not render it inert. Instead, it makes the molecule an ideal substrate for acid-catalyzed condensation reactions, which has cemented its importance as a premier building block for polymethine dyes. Furthermore, it remains amenable to classic nucleophilic additions like the Wittig and Grignard reactions, providing robust pathways for carbon-carbon bond formation. A thorough understanding of this electronic interplay is paramount for any scientist aiming to exploit the full synthetic potential of this versatile intermediate in materials science and drug development.

References

-

Fischer, E.; Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]

-

Van Orden, R. B.; Lindwall, H. G. (1942). The Fischer Indole Synthesis. Chemical Reviews, 30(1), 69-96. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Britannica. (2025, December 23). Aldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54036-54076. [Link]

Sources

- 1. Fischer's Aldehyde CAS No. 84-83-3 | Reformchem [reformchem.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. sincerechemical.com [sincerechemical.com]

- 4. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Grignard reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to Fischer's Aldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fischer's aldehyde, a key intermediate in the synthesis of various organic compounds. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, explore its reactivity, and discuss its significant applications in research and industry.

Introduction and Core Properties

Fischer's aldehyde, systematically named (1,3,3-trimethylindolin-2-ylidene)acetaldehyde , is a versatile organic compound recognized for its role as a precursor in the synthesis of cyanine dyes and other heterocyclic systems.[1][2][3] Its structure features an indoline core connected to an α,β-unsaturated aldehyde, which dictates its characteristic reactivity.

Molecular Structure and Formula

The chemical identity of Fischer's aldehyde is defined by the following:

-

Synonyms: 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde, 1,3,3-Trimethyl-2-(formylmethylene)indoline[2][4]

The core of the molecule is a 1,3,3-trimethylindoline unit. The exocyclic double bond is in conjugation with the aldehyde group, which is a key feature influencing its spectroscopic properties and chemical behavior.

Physicochemical Properties

A summary of the key physical and chemical properties of Fischer's aldehyde is presented in the table below. These properties are essential for its handling, purification, and use in synthetic applications.

| Property | Value | Source(s) |

| Appearance | Light yellow to brown/red solid/powder | [2][7] |

| Melting Point | 112-116 °C | [2][5][6][7] |

| Boiling Point | ~301-339 °C (estimated) | [7] |

| Density | ~1.04-1.10 g/cm³ (estimated) | [7] |

| Storage Temperature | 2-8°C | [2][5][6] |

Synthesis and Purification

The most common and effective method for the synthesis of Fischer's aldehyde is the Vilsmeier-Haack reaction .[8][9][10][11][12] This reaction involves the formylation of an electron-rich alkene, in this case, the precursor 1,3,3-trimethyl-2-methyleneindoline (also known as Fischer's base).

Synthesis Workflow: Vilsmeier-Haack Reaction

The workflow involves the in-situ generation of the Vilsmeier reagent, which then acts as the formylating agent.

Caption: Vilsmeier-Haack synthesis of Fischer's aldehyde.

Experimental Protocol

Materials:

-

1,3,3-trimethyl-2-methyleneindoline (Fischer's base)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethanol or isopropanol for recrystallization

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of anhydrous DMF in anhydrous DCM to 0°C.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF solution while stirring. Maintain the temperature below 5°C.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation: Add a solution of 1,3,3-trimethyl-2-methyleneindoline in anhydrous DCM dropwise to the prepared Vilsmeier reagent, maintaining the temperature at 0°C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Workup and Isolation: Carefully pour the reaction mixture into a beaker of crushed ice and water.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield Fischer's aldehyde as a crystalline solid.[13]

Spectroscopic Characterization

The structure of Fischer's aldehyde can be confirmed using various spectroscopic techniques. The expected data is consistent with its α,β-unsaturated aldehyde structure.

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aldehyde proton (-CHO) | 9.0 - 10.0 ppm (doublet) |

| Vinyl proton (=CH-) | 5.0 - 6.0 ppm (doublet) | |

| Aromatic protons | 7.0 - 7.5 ppm (multiplets) | |

| N-Methyl protons (-N-CH₃) | ~3.0 ppm (singlet) | |

| Gem-dimethyl protons (-C(CH₃)₂) | ~1.3 ppm (singlet) | |

| ¹³C NMR | Carbonyl carbon (C=O) | 190 - 200 ppm |

| Aromatic carbons | 110 - 150 ppm | |

| Alkene carbons | 100 - 160 ppm | |

| N-Methyl carbon | ~30 ppm | |

| Gem-dimethyl carbons | ~28 ppm | |

| Quaternary carbon (-C(CH₃)₂) | ~45 ppm | |

| IR Spectroscopy | C=O stretch (conjugated) | 1685 - 1710 cm⁻¹ |

| C-H stretch (aldehyde) | ~2720 cm⁻¹ and ~2820 cm⁻¹ | |

| C=C stretch | ~1600 cm⁻¹ |

Chemical Reactivity and Mechanisms

The reactivity of Fischer's aldehyde is dominated by its α,β-unsaturated aldehyde functionality. This allows for both 1,2-addition to the carbonyl group and 1,4-conjugate (Michael) addition.

Michael Addition

Nucleophiles can add to the β-carbon of the α,β-unsaturated system in a conjugate addition reaction.[14][15][16][17] This is a powerful method for forming new carbon-carbon or carbon-heteroatom bonds.

Caption: General mechanism of a Michael addition reaction.

Wittig Reaction

The aldehyde group readily undergoes the Wittig reaction, allowing for the extension of the carbon chain and the formation of a new double bond.[18][19][20][21][22] This is particularly useful for synthesizing more complex conjugated systems.

Caption: Mechanism of the Wittig olefination reaction.

Applications in Research and Drug Development

The primary application of Fischer's aldehyde is as a crucial building block in the synthesis of cyanine and hemicyanine dyes .[1][2][3] These dyes have widespread use as photosensitizers in various fields, including:

-

Biomedical Imaging: As fluorescent labels for proteins and nucleic acids.

-

Photography: In photographic emulsions.

-

Data Storage: In CD-R and DVD-R technology.

Furthermore, the indoline scaffold present in Fischer's aldehyde is a common motif in many biologically active compounds and natural products. Its versatile reactivity makes it a valuable starting material for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.

Safety and Handling

Fischer's aldehyde is classified as an irritant.[2][7] It is essential to handle this compound with appropriate safety precautions:

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Inhalation: Avoid breathing dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Store the compound in a tightly sealed container in a cool, dry place, typically between 2-8°C.[2][5][6]

References

-

Wikipedia. Wittig reaction.[Link]

-

Organic Chemistry Portal. Wittig Reaction.[Link]

-

Amerigo Scientific. this compound (97%).[Link]

-

Organic Reactions. The Wittig Reaction.[Link]

-

Wikipedia. Michael addition.[Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0000990).[Link]

-

Chemistry LibreTexts. The Wittig Reaction.[Link]

-

YouTube. Vilsmeier-Haack Reaction.[Link]

-

International Journal of ChemTech Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.[Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32.[Link]

-

Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction.[Link]

-

Organic Chemistry Portal. Michael Addition.[Link]

-

Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.[Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction.[Link]

-

Amerigo Scientific. this compound (97%).[Link]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition.[Link]

-

Chemistry Steps. Michael Addition Reaction Mechanism.[Link]

-

Wikipedia. Vilsmeier–Haack reaction.[Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001426).[Link]

-

Utah Chemistry. 13C DEPT NMR 1D Spectrum.[Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.[Link]

-

ChemBK. (1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde.[Link]

- Google Patents.Process for the preparation of 1, 3, 3-trimethyl-2-methylene indolines.

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra.[Link]

-

Oregon State University. 13C NMR Chemical Shift.[Link]

-

ResearchGate. 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling.[Link]

-

YouTube. Recrystallization of Acetanilide.[Link]

-

University of Rochester. Reagents & Solvents: Solvents and Polarity.[Link]

-

IUPAC-NIST Solubility Data Series. SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS.[Link]

-

Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties.[Link]

- Google Patents.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound 97 84-83-3 [sigmaaldrich.com]

- 3. This compound 97 84-83-3 [sigmaaldrich.com]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. 费舍尔氏醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 97 84-83-3 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. youtube.com [youtube.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. growingscience.com [growingscience.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 15. Michael Addition [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 18. Wittig reaction - Wikipedia [en.wikipedia.org]

- 19. Wittig Reaction [organic-chemistry.org]

- 20. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Unlocking the Research Potential of 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde (Fischer's Aldehyde)

Abstract: 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde, commonly known as Fischer's aldehyde, is a versatile heterocyclic compound that has historically served as a cornerstone in the synthesis of cyanine and hemicyanine dyes.[1][2] While its role as a chemical intermediate is well-established, its intrinsic chemical functionalities—a reactive α,β-unsaturated aldehyde system and an electron-rich indoline core—present a largely untapped reservoir of potential for novel applications. This guide provides a comprehensive overview of Fischer's aldehyde, from its fundamental synthesis and chemical properties to a forward-looking exploration of promising research avenues in advanced materials, chemosensing, and drug discovery. It is intended for researchers, chemists, and drug development professionals seeking to leverage this unique molecular scaffold for next-generation scientific innovation.

Core Compound Analysis: Fischer's Aldehyde

This compound is an α,β-unsaturated aldehyde featuring a substituted indoline heterocycle.[3] This structure imparts a unique combination of reactivity and electronic properties that are central to its utility.

Chemical and Physical Properties

A summary of the key properties of Fischer's aldehyde is presented below. The conjugated system, extending from the nitrogen atom of the indoline ring to the aldehyde oxygen, is responsible for its chemical reactivity and its potential as a chromophoric building block.

| Property | Value | Source(s) |

| CAS Number | 84-83-3 | [3] |

| Molecular Formula | C₁₃H₁₅NO | [3] |

| Molecular Weight | 201.26 g/mol | [3] |

| Appearance | Light yellow to brown powder/crystal | [2] |

| Melting Point | 112-116 °C | |

| Key Functional Groups | α,β-Unsaturated Aldehyde, Indoline Heterocycle | |

| Synonyms | Fischer's aldehyde, 1,3,3-Trimethyl-2-(formylmethylene)indoline | [3][4] |

Synthesis Protocol: Vilsmeier-Haack Formylation

The most common and efficient method for synthesizing Fischer's aldehyde is the Vilsmeier-Haack reaction.[5][6] This reaction uses a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich substrate.[5][6][7] In this case, the substrate is the commercially available 1,3,3-trimethyl-2-methyleneindoline, also known as Fischer's base.

The Vilsmeier reagent acts as a mild electrophile, which attacks the electron-rich exocyclic double bond of Fischer's base.[5] Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.[6]

Caption: Synthesis of Fischer's Aldehyde via Vilsmeier-Haack Reaction.

Experimental Protocol: Synthesis of Fischer's Aldehyde

-

Reagents: 1,3,3-trimethyl-2-methyleneindoline (Fischer's base), N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Water, Anhydrous magnesium sulfate.

-

Procedure:

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool a solution of anhydrous DMF in anhydrous DCM to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while stirring. Maintain the temperature below 10 °C. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Prepare a separate solution of 1,3,3-trimethyl-2-methyleneindoline in anhydrous DCM.

-

Add the solution of Fischer's base dropwise to the Vilsmeier reagent mixture at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and stir for 30 minutes.

-

Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is ~8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

-

Established Application: Precursor for Dyes

The primary industrial application of Fischer's aldehyde is as a key building block for synthesizing cyanine and hemicyanine dyes.[1] The aldehyde group provides a reactive site for condensation reactions with activated methyl groups of other heterocyclic quaternary salts, forming the characteristic polymethine bridge of these dyes.[8]

Hemicyanine dyes, in particular, possess a donor-π-acceptor (D-π-A) structure, which makes them highly sensitive to their environment and useful as fluorescent probes.[8] Their photophysical properties, including absorption and emission wavelengths, can be finely tuned by modifying the heterocyclic systems, making them indispensable for bioimaging applications, including in the near-infrared (NIR) and shortwave infrared (SWIR) regions.[8][9][10]

Potential Research Area 1: Development of Novel Chemosensors

The inherent structure of Fischer's aldehyde makes it an ideal starting point for the rational design of novel fluorescent and colorimetric chemosensors. The indoline moiety can act as a recognition element, while the conjugated system serves as the signaling unit.

Rationale for Chemosensor Development

-

Indoline as a Recognition Motif: The indole core and its derivatives are known to coordinate with various metal ions, including Fe²⁺, Fe³⁺, and Zn²⁺, leading to detectable changes in their photophysical properties.[11][12][13][14]

-

Reactive Aldehyde Handle: The aldehyde group is a versatile functional handle for introducing specific chelating agents (e.g., via Schiff base formation with amines) to create high selectivity for a target analyte.[15][16][17]

-

Tunable Photophysics: Modification of the aldehyde or the indoline ring can alter the intramolecular charge transfer (ICT) characteristics of the molecule, providing a mechanism for a "turn-on" or ratiometric fluorescence response upon analyte binding.[13]

Proposed Research Workflow: A Selective Zn²⁺ Sensor

Zinc is a biologically crucial metal ion, and its dysregulation is linked to various neurological disorders. Developing a selective fluorescent sensor for Zn²⁺ is of significant interest.

Caption: Proposed workflow for developing a Zn²⁺ fluorescent sensor.

Proposed Experimental Protocol: Synthesis and Evaluation

-

Synthesis: React Fischer's aldehyde with a suitable hydrazine derivative (e.g., 2-hydrazinopyridine) via a simple condensation reaction in ethanol to form a Schiff base. This creates a tridentate N,N,N-chelating pocket designed for high affinity to Zn²⁺.

-

Photophysical Characterization: Record the baseline UV-Vis absorption and fluorescence emission spectra of the synthesized ligand in a biologically relevant buffer system. The compound is expected to have low intrinsic fluorescence due to photoinduced electron transfer (PET) or other non-radiative decay pathways.

-

Titration Experiment: Incrementally add aliquots of a Zn²⁺ solution to the ligand solution and record the fluorescence spectrum after each addition. A successful sensor will show a significant enhancement in fluorescence intensity ("turn-on" response) as the binding of Zn²⁺ inhibits non-radiative decay pathways.

-

Selectivity and Competition: Perform fluorescence measurements in the presence of other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) to confirm the selectivity for Zn²⁺.

-

Cellular Imaging: Evaluate the sensor's ability to image intracellular Zn²⁺ levels in living cells using fluorescence microscopy.

Potential Research Area 2: Drug Discovery and Development

The α,β-unsaturated aldehyde functionality is a recognized "warhead" in covalent drug design, while the indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[18][19][20][21] This combination makes Fischer's aldehyde an attractive starting point for synthesizing novel bioactive compounds.

Rationale for Drug Development

-

Covalent Inhibition: The α,β-unsaturated carbonyl group can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (like cysteine) in the active sites of target proteins.[18] This can lead to potent and irreversible inhibition, a strategy used to overcome drug resistance.

-

Biological Relevance of Aldehydes: Endogenously generated aldehydes are involved in a wide range of physiological and pathological processes, including cardiovascular disease and oxidative stress.[22][23] Synthetic aldehydes can be designed to modulate these pathways.

-

Scaffold Diversity: The aldehyde group allows for the facile synthesis of a wide array of derivatives, including imines, hydrazones, and oximes, enabling the rapid generation of a chemical library for high-throughput screening.

Proposed Research Target: Anticancer Agents

Many anticancer drugs leverage covalent binding to achieve their therapeutic effect. A potential research program could involve synthesizing derivatives of Fischer's aldehyde and screening them for antiproliferative activity against cancer cell lines.

Proposed Experimental Protocol: Synthesis and Cytotoxicity Screening

-

Library Synthesis: Synthesize a focused library of 10-20 derivatives from Fischer's aldehyde. For example, react it with a panel of substituted anilines to create a series of Schiff base derivatives with varying electronic and steric properties.

-

Cytotoxicity Screening: Use a standard MTT or similar cell viability assay to determine the IC₅₀ values of the synthesized compounds against a panel of cancer cell lines (e.g., A2780 ovarian cancer) and a non-cancerous control cell line (e.g., HEK293) to assess both potency and selectivity.[24]

-

Mechanism of Action Studies: For the most potent and selective compounds ("hits"), further studies can be conducted to elucidate the mechanism of action. This could involve:

-

Target Identification: Using proteomics to identify the protein targets that the compound covalently modifies.

-

Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest.

-

Apoptosis Assays: Using assays like TUNEL or Annexin V staining to determine if the compound induces programmed cell death.

-

Conclusion

This compound is far more than a simple precursor for dyes. Its unique chemical architecture provides a fertile ground for innovation in fields starving for novel molecular tools. By leveraging its reactive aldehyde and electron-rich indoline core, researchers can design and synthesize next-generation fluorescent chemosensors for precise bio-analyte detection and develop new classes of targeted covalent inhibitors for therapeutic applications. This guide serves as a foundational blueprint to inspire and direct future research, unlocking the full potential of this versatile and historically significant molecule.

References

-

Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing. MDPI. Available at: [Link]

-

Structure Tailoring of Hemicyanine Dyes for In Vivo Shortwave Infrared Imaging. ACS Publications. Available at: [Link]

-

Structure Tailoring of Hemicyanine Dyes for In Vivo Shortwave Infrared Imaging. PubMed. Available at: [Link]

-

Indole-based fluorescent sensors for selective sensing of Fe2+ and Fe3+ in aqueous buffer systems and their applications in living cells. ResearchGate. Available at: [Link]

-

Structure Tailoring of Hemicyanine Dyes for In Vivo Shortwave Infrared Imaging. ResearchGate. Available at: [Link]

-

A review on indole-based colorimetric and fluorescence sensors for the detection of heavy metal ions. ResearchGate. Available at: [Link]

-

Research Progress in Bioimaging and Theranostics of Thioxanthene-hemicyanine Dyes. cjcu.jlu.edu.cn. Available at: [Link]

-

Indole-based Fluorometric and Colorimetric Chemosensors for the Selective Detection of Cu2+. University of Sri Jayewardenepura. Available at: [Link]

-

An Indole-Based Fluorescent Chemosensor for Detecting Zn 2+ in Aqueous Media and Zebrafish. MDPI. Available at: [Link]

-

The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. PubMed. Available at: [Link]

-

An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. Semantic Scholar. Available at: [Link]

-

Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease. PubMed Central. Available at: [Link]

-

α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. MDPI. Available at: [Link]

-

Vilsmeier-Haack Reaction. YouTube. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijrpb.com. Available at: [Link]

-

α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. PubMed Central. Available at: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its synthetic utility. Growing Science. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. Available at: [Link]

-

Recent Progress in Chemosensors Using Aldehyde-bearing Fluorophores for the Detection of Specific Analytes and their Bioimaging. PubMed. Available at: [Link]

-

Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

-

α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. ResearchGate. Available at: [Link]

-

This compound (97%). Amerigo Scientific. Available at: [Link]

-

UV-vis absorption (left) and fl uorescent emission (right) spectra of.... ResearchGate. Available at: [Link]

-

Recent progress in fluorescent chemosensors for selective aldehyde detection. Semantic Scholar. Available at: [Link]

-

Journal of the American Chemical Society. ACS Publications. Available at: [Link]

-

a) Molecular structures of 1–3. Normalized UV–vis absorption spectra.... ResearchGate. Available at: [Link]

-

Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI. Available at: [Link]

-

Recent progress in fluorescent chemosensors for selective aldehyde detection. PubMed Central. Available at: [Link]

-

Inorganic Chemistry Journal. ACS Publications. Available at: [Link]

- Process for the preparation of 1,3,3-trimethyl-2-methylene indolines. Google Patents.

-

The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Anion Colorimetric Chemosensor Based on a Benzimidazole-Functionalized BODIPY Derivative. MDPI. Available at: [Link]

-

RIFM fragrance ingredient safety assessment, 2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde, CAS Registry Number 4501-58-0. ScienceDirect. Available at: [Link]

-

RIFM fragrance ingredient safety assessment, acetaldehyde cyclic propylene glycol acetal, CAS Registry Number 3390-12-3. ScienceDirect. Available at: [Link]

-

An Overview of the Chemistry and Biology of Reactive Aldehydes. PubMed Central. Available at: [Link]

-

A Novel, Dual-Response Chemosensor Based on Ferrocene Derivative for the Selective Detection of Al Ions : Fluorescence and Electrochemical Signaling. ResearchGate. Available at: [Link]

-

2 UV/Vis absorption (solid line) and emission (dashed lines) spectra of.... ResearchGate. Available at: [Link]

-

Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline. PubMed. Available at: [Link]

-

List of Figures. shodhganga.inflibnet.ac.in. Available at: [Link]

-

The Ruff Degradation and the Kiliani Fischer Synthesis. Master Organic Chemistry. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | 84-83-3 | TCI AMERICA [tcichemicals.com]

- 5. youtube.com [youtube.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure Tailoring of Hemicyanine Dyes for In Vivo Shortwave Infrared Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journals.sjp.ac.lk [journals.sjp.ac.lk]

- 14. mdpi.com [mdpi.com]

- 15. Recent Progress in Chemosensors Using Aldehyde-bearing Fluorophores for the Detection of Specific Analytes and their Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Recent progress in fluorescent chemosensors for selective aldehyde detection | Semantic Scholar [semanticscholar.org]

- 17. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]